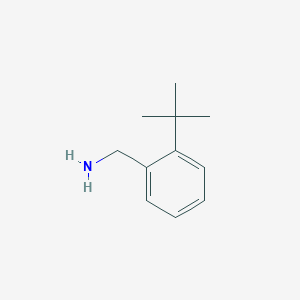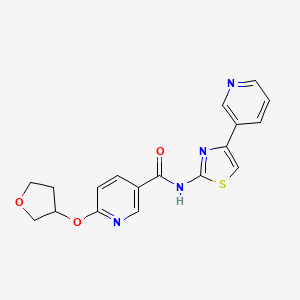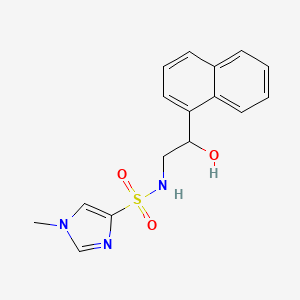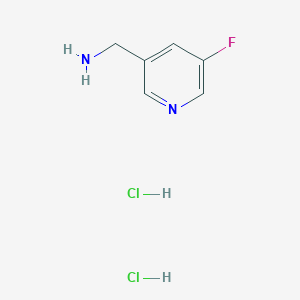
(2-Tert-butylphenyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2-Tert-butylphenyl)methanamine” is a chemical compound that can be used as inhibitors of HIV-integrase . It has a molecular weight of 163.25 and a molecular formula of C11H17N .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCC(C)(C)C1=CC=CC=C1CN . This indicates that the molecule consists of a tert-butyl group attached to a phenyl ring, which is further connected to a methanamine group .
科学的研究の応用
Bioactivity and Natural Sources
A comprehensive review on 2,4-Di-tert-butylphenol (2,4-DTBP) and its analogs, including (2-Tert-butylphenyl)methanamine, emphasizes their occurrence across various organisms and potential bioactivities. 2,4-DTBP has been identified in a wide range of species, including bacteria, fungi, and several plant families, often as a major component of volatile oils or essential oils. Despite its potent toxicity against many organisms, including its producers, the biological function of 2,4-DTBP and its analogs remains unclear. However, endocidal regulation, a process where organisms produce toxic substances to regulate their internal environment, is proposed as a primary function. This research opens avenues for exploring this compound's potential applications in understanding organismal biochemistry and environmental interactions (Zhao et al., 2020).
Environmental and Health Impact
Studies on synthetic phenolic antioxidants (SPAs), which include compounds similar to this compound, highlight their widespread use in industrial and consumer products to prevent oxidation. Recent research has detected SPAs in various environmental matrices and human tissues, raising concerns about their potential endocrine-disrupting effects and toxicity. Some SPAs, like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), show hepatic toxicity and potential carcinogenic effects. This growing body of evidence suggests a need for future studies to assess the toxicity of this compound analogs and their environmental behavior, alongside developing safer alternatives (Liu & Mabury, 2020).
Catalysts in Synthesis Processes
Research on the catalytic synthesis of methyl tert-butyl ether (MTBE), a gasoline additive, has explored alternative catalysts, including those involving compounds related to this compound. The focus is on finding environmentally friendly and stable catalysts, with heteropoly acids (HPA) being considered promising. This research not only contributes to our understanding of catalytic processes involving tert-butyl compounds but also highlights the search for efficient, stable, and environmentally benign catalysts in industrial applications (Bielański et al., 2003).
Industrial and Environmental Applications
The decomposition of MTBE, which shares structural similarities with this compound, by adding hydrogen in a cold plasma reactor represents an innovative approach to addressing environmental pollution caused by fuel additives. This method shows potential for decomposing and converting MTBE into less harmful substances, demonstrating an application of tert-butyl compounds in pollution control and environmental remediation. Such studies pave the way for future research into the environmental applications of this compound and related compounds (Hsieh et al., 2011).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2-tert-butylphenyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-11(2,3)10-7-5-4-6-9(10)8-12/h4-7H,8,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXBTEAGMORKKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91338-95-3 |
Source


|
| Record name | (2-tert-butylphenyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1R,2R)-2-(2,6-Difluorophenyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2770176.png)


![2-{2-Oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one](/img/structure/B2770179.png)
![(5-fluorobenzo[b]thiophen-2-yl)(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2770180.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2,4-dimethoxyphenyl)-5-methyl-1,2,4-triazol-3-one](/img/structure/B2770185.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzamide](/img/structure/B2770186.png)
![(E)-2-cyano-3-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2770190.png)

![N-[(4-oxo-3H-phthalazin-1-yl)methyl]-4-pyrrol-1-ylbenzamide](/img/structure/B2770193.png)


